“4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is also known as Sulfamethizole . It is a compound with the empirical formula C9H10N4O2S2 and a molecular weight of 270.33 .
The synthesis of derivatives of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” has been reported in the literature . For instance, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional and microwave methods .
The molecular structure of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases, which allows 1,3,4-thiadiazol-2-yl derivatives to disrupt processes related to DNA replication .
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The compound's structure includes a thiadiazole ring, which is known for its diverse pharmacological properties. This compound is also commonly referred to as Sulfamethizole, highlighting its relevance in pharmaceutical contexts.
The synthesis of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
The synthesis can also be optimized using microwave-assisted techniques, which have been shown to enhance reaction rates and yields significantly. This method allows for rapid heating and can lead to more efficient formation of the desired product .
The molecular formula of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is C10H10N4OS, with a molecular weight of 234.28 g/mol. The compound features a thiadiazole ring attached to a benzamide moiety, characterized by the following structural elements:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15).
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific enzymes and molecular targets within cells:
The inhibition profile has been studied extensively, demonstrating significant activity against various bacterial strains.
The melting point of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is approximately 215 °C. It exhibits solubility in polar solvents due to the presence of polar functional groups.
The compound's chemical properties include stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged heat. Its reactivity profile allows it to participate in various chemical transformations beneficial for synthetic applications .
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several significant applications:
The 1,3,4-thiadiazole scaffold emerged as a pivotal heterocyclic system in medicinal chemistry due to its unique bioisosteric properties. As a five-membered ring containing sulfur and two nitrogen atoms, it serves as a strategic pyrimidine mimic, replicating the electronic distribution and hydrogen-bonding capabilities of nucleic acid bases. This allows thiadiazole-containing compounds to interfere with DNA replication and cellular processes essential for pathogen or cancer cell survival [3]. The heterocycle's strong aromatic character (bond angles: 112.2° at C–N–S; bond lengths: C–S at 1.721 Å) provides exceptional metabolic stability, while its mesoionic behavior—where the ring maintains a neutral charge despite internal dipoles—enables efficient membrane penetration and oral bioavailability [4] [7].
Early synthetic routes, such as the cyclization of thiosemicarbazide with carboxylic acids using phosphorus oxychloride or ferric chloride, facilitated rapid exploration of this scaffold [1] [7]. By the 1950s, researchers recognized that substituting the thiadiazole core at the 2- and 5-positions could fine-tune lipophilicity and target affinity. For example, replacing oxygen in oxadiazoles with sulfur enhanced compound distribution into lipid-rich tissues [4]. This versatility cemented 1,3,4-thiadiazole’s role as a privileged scaffold in antibiotic and anticancer agents.
Table 1: Bioisosteric Relationships of 1,3,4-Thiadiazole
Native Structure | Bioisostere | Key Advantages | Representative Applications |
---|---|---|---|
Pyrimidine (e.g., uracil) | 1,3,4-Thiadiazole | Enhanced metabolic stability, improved lipophilicity | Nucleoside analogs targeting DNA replication [3] |
Oxadiazole | 1,3,4-Thiadiazole | Increased membrane permeability (σ-hole effect) | Anticancer agents with improved tissue distribution [10] |
Benzene | 1,3,4-Thiadiazole | Additional H-bonding sites, reduced toxicity | Antimicrobial sulfonamide hybrids [9] |
Sulfonamide-thiadiazole hybrids originated with sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), a 1940s antibacterial agent that inhibited dihydropteroate synthase in folate biosynthesis. Its design leveraged the thiadiazole ring’s capacity to act as a metabolically stable bioisostere for the p-aminobenzoic acid (PABA) moiety, thereby enhancing target binding and resistance to enzymatic degradation [4]. This hybrid architecture demonstrated broad-spectrum activity against Gram-positive and Gram-negative pathogens, with the 5-methyl group optimizing pharmacokinetics by modulating solubility [9].
Modern derivatives, such as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, evolved to address limitations of early sulfonamides. By replacing the sulfonamide with a benzamide group, chemists retained hydrogen-bonding capacity while reducing renal crystallisation risks. Key structure-activity relationship (SAR) insights emerged:
Synthetic innovations, such as microwave-assisted cyclization, now enable rapid generation of libraries like N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which show MIC values as low as 2.0 µg/mL against resistant Staphylococcus strains [6].
Table 2: SAR Analysis of Key Sulfonamide/Amide-Thiadiazole Hybrids
Compound | R¹ (Thiadiazole-5) | R² (Benzamide-4) | Antimicrobial Potency (MIC Range) | Target Pathogens |
---|---|---|---|---|
Sulfamethizole | Methyl | SO₂NH₂ | 8–32 µg/mL | E. coli, S. aureus [4] |
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Methyl | NH₂ | 2–16 µg/mL | K. pneumoniae, S. epidermidis [9] |
5-(4-Nitrobenzylideneamino)-1,3,4-thiadiazol-2-yl benzamide | H | NO₂ | 0.5–2 µg/mL | C. albicans, MRSA [5] |
The 2-amino-1,3,4-thiadiazole unit gained prominence in oncology following Olsen’s 1958 discovery of 2-amino-1,3,4-thiadiazole’s cytostatic properties. This scaffold inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis essential for cancer proliferation [4] [10]. Early SAR studies revealed that appending aryl or heteroaryl groups at the 5-position significantly enhanced potency. For example, derivative 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) exhibited IC₅₀ values of 2.44 µM against LoVo colon cancer cells by inducing G2/M cell cycle arrest and apoptosis [2].
Mechanistically, the 2-amino group serves as a hydrogen-bond donor/acceptor anchor for targeting ATP-binding pockets in kinases like focal adhesion kinase (FAK). Hybridization strategies linked this motif to pharmacophores such as benzamide or ciprofloxacin, yielding dual-acting inhibitors. Compound 7k (N-((5-(4-chlorobenzylideneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide) inhibited topoisomerase II and microtubule assembly, achieving GI₅₀ values of 1.62 µM against A549 lung cancer cells [6] [10]. Docking studies confirmed that the thiadiazole nitrogen atoms chelate Mg²⁺ in kinase active sites, while the benzamide moiety occupies hydrophobic subpockets.
Table 3: Early Anticancer 1,3,4-Thiadiazole Derivatives
Compound | Mechanistic Target | Cancer Cell Line Activity (IC₅₀/GI₅₀) | Key Structural Features |
---|---|---|---|
2g [2] | IMPDH/FAK | LoVo: 2.44 µM; MCF-7: 23.29 µM | Benzenesulfonylmethyl at C5, free 2-NH₂ |
Ciprofloxacin-thiadiazole 1e [10] | DNA gyrase/topoisomerase IV | MCF-7: 3.26 µM | 4-Chlorobenzyl at S2, ciprofloxacin at N2 |
Honokiol-thiadiazole 8a [10] | CDK/AMPK/VEGF | A549: 1.62 µM | Phenyl at C5, honokiol ether at N2 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7